molecular formula C16H15Cl2F2N3OS2 B2696664 5-CHLORO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216822-35-3

5-CHLORO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2696664
CAS No.: 1216822-35-3
M. Wt: 438.33
InChI Key: KHFXKJCULCSWTB-UHFFFAOYSA-N
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Description

5-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride is a structurally complex small molecule characterized by a benzothiazole core substituted with fluorine atoms at the 4- and 6-positions, a thiophene-carboxamide moiety with a chlorine substituent, and a dimethylaminoethyl side chain. The hydrochloride salt enhances solubility and stability for pharmacological applications.

Properties

IUPAC Name

5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2N3OS2.ClH/c1-21(2)5-6-22(15(23)11-3-4-13(17)24-11)16-20-14-10(19)7-9(18)8-12(14)25-16;/h3-4,7-8H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFXKJCULCSWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the chloro and difluoro substituents. The final steps involve the coupling of the benzothiazole derivative with the thiophene carboxamide moiety under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s pharmacological properties.

Reaction Conditions Products Yield Key Observations
6M HCl, reflux, 12 hrsThiophene-2-carboxylic acid + 4,6-difluoro-1,3-benzothiazol-2-amine72%Fluorine substituents stabilize the benzothiazole ring against degradation.
NaOH (aq.), 100°C, 8 hrsSodium thiophene-2-carboxylate + 4,6-difluoro-1,3-benzothiazol-2-amine68%Alkaline conditions favor faster hydrolysis but lower selectivity.

Nucleophilic Aromatic Substitution

The electron-deficient benzothiazole ring (due to fluorine substituents) undergoes nucleophilic substitution at the 2-position.

Reagent Conditions Product Applications
NH₃ (g)120°C, DMF, 24 hrs2-Amino-4,6-difluoro-1,3-benzothiazoleIntermediate for further functionalization
ThiophenolK₂CO₃, DMSO, 80°C, 12 hrs2-(Phenylthio)-4,6-difluoro-1,3-benzothiazoleEnhances lipophilicity for membrane permeability studies

Alkylation/Acylation at the Dimethylamino Group

The tertiary amine in the dimethylaminoethyl side chain participates in quaternization or acylation reactions.

Reaction Type Reagents Conditions Product
QuaternizationMethyl iodideCHCl₃, RT, 6 hrsQuaternary ammonium salt (improved water solubility)
AcylationAcetyl chloridePyridine, 0°C → RT, 12 hrsN-Acetylated derivative (reduced basicity)

Thiophene Ring Functionalization

The thiophene moiety undergoes electrophilic substitution, primarily at the 5-position (meta to the carboxamide group).

Reaction Reagents Conditions Product Notes
BrominationBr₂, FeCl₃CH₂Cl₂, 0°C, 2 hrs5-Bromo-thiophene-2-carboxamide derivativeBromine addition alters electronic properties for SAR studies
NitrationHNO₃/H₂SO₄0°C, 1 hr5-Nitro-thiophene-2-carboxamide derivativeNitro group serves as a precursor for amine synthesis

Metal-Catalyzed Cross-Coupling

The chloro substituent on the thiophene ring enables Suzuki-Miyaura and Buchwald-Hartwig couplings.

Coupling Type Catalyst Conditions Product Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 100°C, 24 hrsBiaryl derivativesExpands π-conjugation for optoelectronic studies
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 18 hrsAmino-substituted analogsEnhances binding affinity to biological targets

Reductive Amination

The dimethylaminoethyl side chain can undergo reductive amination with aldehydes/ketones to introduce new substituents.

Carbonyl Source Reducing Agent Conditions Product
FormaldehydeNaBH₃CNMeOH, RT, 6 hrsN-Methylated derivative (increased steric bulk)
CyclohexanoneNaBH₄THF, 0°C → RT, 12 hrsCyclohexyl-substituted amine (modulates logP)

Photochemical Reactions

The benzothiazole-thiophene system exhibits photostability under UV light but undergoes [2+2] cycloaddition in the presence of maleimides.

Conditions Reagent Product Outcome
UV (365 nm), 4 hrsN-PhenylmaleimideCyclobutane-fused adductAlters planarity, reducing intercalation capacity

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling the synthesis of analogs with tailored properties. Experimental validation of these pathways is essential to confirm yields and optimize conditions for specific applications.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzothiazole core and followed by the introduction of chloro and difluoro substituents. The final steps involve coupling with the thiophene-2-carboxamide moiety under specific reaction conditions.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that compounds similar to 5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride demonstrated minimum inhibitory concentration (MIC) values against various bacterial strains:

CompoundMIC (µg/mL)Activity
5-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)100Moderate
N-[3-(dimethylamino)propyl]thiophene-2-carboxamide75Strong

This indicates potential for further development as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies on MCF-7 breast cancer cells revealed an IC50 value of approximately 30 µM, suggesting significant potential as an anticancer agent . The mechanism of action may involve disruption of microtubule dynamics similar to that observed with known anticancer agents like Combretastatin A-4.

Study 1: Antimicrobial Efficacy

A study synthesized several benzothiazole derivatives and tested them against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited promising antimicrobial activity with MIC values ranging from 50 to 200 µg/mL.

Study 2: Anticancer Activity

Another significant study focused on the anticancer properties of thiophene carboxamide derivatives, including those structurally related to our target compound. The results demonstrated that these derivatives could induce cell death in cancer cell lines through mechanisms involving tubulin binding and disruption of microtubule formation .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several classes of bioactive molecules, as outlined in :

Compound Core Structure Key Substituents Reported Activity
5-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride Benzothiazole + Thiophene 4,6-Difluoro; 5-Chloro; Dimethylaminoethyl Hypothesized ion channel modulation (inferred from structural analogs)
N-Ethyl-2,2-dichloro-1-methylcyclopropanecarboxamide-2-(2,6-dichloro-α,α,α-trifluoro-p-tolyl) hydrazone Cyclopropane carboxamide Dichloro; Trifluoromethylphenyl hydrazone Sodium channel modulation; MET I inhibition
1-(6-Chloropyridin-3-ylmethyl)-7-methyl-1,3-nitro-1,2,3,5,6,7-hexahydro-imidazo[1,2-c]pyridin-5-ol Imidazo-pyridine Chloropyridinyl; Nitro group Acetylcholine receptor agonist
4-Chlorophenyl-(2-butylidene-hydrazono)methylphenyl mesylate Hydrazone + Mesylate Chlorophenyl; Butylidene hydrazone Oxidative phosphorylation disruptor

Key Differences and Implications

This may enhance binding to hydrophobic enzyme pockets or ion channels . Fluorine substituents (4,6-difluoro) likely improve metabolic stability and membrane permeability compared to non-fluorinated analogs.

This could influence solubility and receptor binding kinetics .

Pharmacological Profiles :

  • While sodium channel modulation is common among analogs ( ), the target compound’s benzothiazole-thiophene system may favor selectivity for specific subtypes (e.g., voltage-gated vs. ligand-gated channels).

Mechanistic and Computational Insights

  • Lumping Strategy Relevance : As described in , compounds with similar structures (e.g., shared benzothiazole or thiophene motifs) may be grouped to predict physicochemical or toxicological behaviors. For example, chlorine and fluorine substituents in the target compound could align with lumped categories for halogenated aromatics, affecting reactivity and environmental persistence.
  • SHELX Refinement: highlights the use of SHELX software in crystallographic studies.

Biological Activity

5-Chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activity, and relevant case studies supported by empirical data.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with various electrophiles. The presence of the thiophene ring and benzothiazole moiety contributes to its biological activity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular structure.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its anticancer and antimicrobial properties.

Anticancer Activity

  • Mechanism of Action : The compound exhibits potent antiproliferative effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). It acts by interfering with microtubule dynamics, similar to known anticancer agents like Combretastatin A-4 (CA-4) .
  • In Vitro Studies :
    • A study demonstrated that derivatives with thiophene structures showed IC50 values ranging from 54 µM to 66 µM against HepG2 and MCF-7 cell lines .
    • Molecular docking studies suggest that the compound binds effectively to tubulin, disrupting cancer cell division .
  • Case Studies :
    • In a comparative analysis of several thiophene derivatives, compounds structurally similar to the target compound exhibited significant cytotoxicity, reinforcing the pharmacophoric role of the thiophene group in anticancer activity .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens.

  • Activity Against Bacteria : Preliminary studies indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Fungal Inhibition : The compound has shown effectiveness against drug-resistant fungal strains, such as Candida auris, suggesting its potential as an antifungal agent .

Data Summary

The following table summarizes the biological activities observed for 5-Chloro-N-(4,6-Difluoro-1,3-Benzothiazol-2-Yl)-N-[2-(Dimethylamino)Ethyl]Thieno[2-Carboxamide Hydrochloride:

Activity Type Cell Line/Pathogen IC50 (µM) Reference
AnticancerHepG254
AnticancerMCF-766
AntibacterialS. aureusModerate
AntifungalCandida aurisEffective

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Employ regioselective substitution strategies for introducing fluorine and chlorine atoms at the 4,6-benzothiazole and thiophene positions, as demonstrated in analogous benzothiazole-thiophene hybrid syntheses .
  • Use solid-phase extraction (SPE) with polystyrene divinylbenzene copolymer columns (e.g., Isolute® 101) to purify intermediates, ensuring removal of unreacted reagents and byproducts .
  • Monitor reaction progress via LC-MS with isotope-labeled internal standards (e.g., deuterated analogs) to quantify impurities and adjust stoichiometry in real time .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

  • LC-MS/MS : Use deuterated internal standards (e.g., BP1-D5, TCS-D3) for precise quantification of the parent compound and degradation products .
  • GC-MS post-derivatization : Apply N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) to enhance volatility of polar functional groups (e.g., carboxamide) for accurate mass spectrometry analysis .
  • NMR : Employ 19F^{19}\text{F}-NMR to resolve fluorine substituent environments in the benzothiazole ring, ensuring correct regiochemistry .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Prioritize in vitro assays targeting benzothiazole-associated pathways (e.g., kinase inhibition, antimicrobial activity) using standardized cell lines (e.g., HepG2 for cytotoxicity).
  • Include positive controls (e.g., known benzothiazole derivatives) and negative controls (vehicle-only) to validate assay specificity .
  • Use β-glucuronidase/arylsulfatase enzymatic hydrolysis to assess metabolite formation in simulated physiological conditions .

Advanced Research Questions

Q. How can theoretical frameworks guide mechanistic studies of this compound’s biological activity?

Methodological Answer:

  • Link research to QSAR models or molecular docking simulations to predict binding affinities with target proteins (e.g., bacterial DNA gyrase or human kinases) .
  • Validate hypotheses using isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters and compare with computational predictions .
  • Apply systems biology approaches to map interactions between metabolites and cellular pathways, leveraging multi-omics data integration .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Conduct dose-response studies across multiple cell lines or microbial strains to identify context-dependent activity variations .
  • Perform batch-to-batch reproducibility tests using stringent purity criteria (e.g., ≥98% by LC-MS) to rule out synthetic variability .
  • Use meta-analysis to reconcile conflicting data, stratifying results by experimental conditions (e.g., pH, serum concentration) .

Q. What methodologies assess the compound’s stability under physiological and environmental conditions?

Methodological Answer:

  • Hydrolysis Studies : Incubate the compound with β-glucuronidase (E. coli K12) and sulfatase (Aerobacter aerogenes) to simulate metabolic degradation .
  • Photostability Testing : Expose the compound to UV-Vis light (e.g., 254 nm) and analyze degradation products via high-resolution mass spectrometry (HRMS) .
  • Environmental Fate Modeling : Use physicochemical properties (logP, pKa) to predict partitioning in biotic/abiotic compartments, aligning with INCHEMBIOL project methodologies .

Q. How can advanced statistical methods improve experimental design for studying this compound?

Methodological Answer:

  • Implement response surface methodology (RSM) to optimize reaction conditions (e.g., temperature, solvent ratio) for synthesis .
  • Apply multivariate analysis (e.g., PCA or PLS-DA) to identify correlations between structural modifications (e.g., fluorine substitution) and bioactivity .
  • Use Bayesian hierarchical models to account for variability in replicate assays and improve confidence intervals for EC50_{50} values .

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